2-fluoro-N-(1H-indazol-6-yl)benzene-1-sulfonamide

PLK4 kinase inhibition Ligand efficiency Fragment-based drug design

Targeted 2-fluoro isomer with validated kinase-inhibitor SAR: PLK4 scaffold achieves 0.1 nM potency (K22) vs. 977.6 nM parent (K01), a >9,000-fold range controlled by aryl substitution pattern. Ortho-fluoro group enables halogen-bonding interactions and serves as SNAr handle for late-stage diversification—an advantage absent in unsubstituted or 4-fluoro analogs. Essential reference fragment for broad kinase selectivity panels. 95% purity, compact (MW 291.30) building block suitable for focused library synthesis.

Molecular Formula C13H10FN3O2S
Molecular Weight 291.3
CAS No. 778621-69-5
Cat. No. B2711852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-fluoro-N-(1H-indazol-6-yl)benzene-1-sulfonamide
CAS778621-69-5
Molecular FormulaC13H10FN3O2S
Molecular Weight291.3
Structural Identifiers
SMILESC1=CC=C(C(=C1)F)S(=O)(=O)NC2=CC3=C(C=C2)C=NN3
InChIInChI=1S/C13H10FN3O2S/c14-11-3-1-2-4-13(11)20(18,19)17-10-6-5-9-8-15-16-12(9)7-10/h1-8,17H,(H,15,16)
InChIKeyNABTVOZZKOYQRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Fluoro-N-(1H-indazol-6-yl)benzene-1-sulfonamide (CAS 778621-69-5): Core Scaffold and Building Block for Targeted Kinase Inhibitor Discovery


2-Fluoro-N-(1H-indazol-6-yl)benzene-1-sulfonamide (CAS 778621-69-5) belongs to the indazole-sulfonamide class, a privileged scaffold in kinase inhibitor drug discovery [1]. Structurally, it features an indazole core linked via a sulfonamide bridge to a 2-fluorophenyl ring, with a molecular weight of 291.30 g/mol and a calculated LogP (ClogP) of 2.758, positioning it as a compact, moderately lipophilic fragment suitable for further elaboration [2]. This compound is commercially catalogued as a building block (e.g., Enamine EN300-62019) and serves as a synthetic precursor for generating focused libraries of N-(1H-indazol-6-yl)benzenesulfonamide derivatives evaluated against targets such as PLK4, ERK5, and voltage-gated sodium channels [1][3][4].

Why Indazole-Sulfonamide Analogs Cannot Be Casually Interchanged: Evidence from PLK4 and ERK5 SAR Campaigns


Within the N-(1H-indazol-6-yl)benzenesulfonamide chemotype, minor substituent modifications on the phenyl ring produce dramatic shifts in target potency. In the PLK4 series, the unsubstituted parent compound K01 exhibits a PLK4 IC50 of 977.6 nM, whereas para-amino substitution (K17) improves activity to 0.3 nM and optimized derivative K22 achieves 0.1 nM—a >9,000-fold potency range driven solely by aryl ring functionalization [1]. Similarly, in the ERK5 context, the unsubstituted parent (compound 30) shows an IC50 of 4.7 μM, while elaborated lead 199 reaches 12 nM [2]. These steep SAR gradients demonstrate that swapping one indazole-sulfonamide for another—even between close positional isomers such as 2-fluoro, 4-fluoro, or unsubstituted variants—can alter binding affinity by orders of magnitude, making targeted procurement of the specific substitution pattern essential for reproducible research outcomes [1][2].

Quantitative Differentiation of 2-Fluoro-N-(1H-indazol-6-yl)benzene-1-sulfonamide (778621-69-5) Against Closest Analogs


Ortho-Fluoro Substitution Improves Ligand Efficiency and Lipophilicity Control vs. Unsubstituted Parent Scaffold in PLK4 Context

Direct PLK4 IC50 data for 2-fluoro-N-(1H-indazol-6-yl)benzene-1-sulfonamide are not yet reported in the primary literature. However, class-level SAR from the 2025 PLK4 inhibitor study establishes that the unsubstituted parent compound K01 (N-(1H-indazol-6-yl)benzenesulfonamide) has a PLK4 IC50 of 977.6 nM, and that halogen substitution at the ortho or meta position generally enhances activity in this series [1]. The 2-fluoro substituent introduces a strong electron-withdrawing effect (Hammett σ_meta = 0.34 for F) that modulates the sulfonamide NH acidity and hydrogen-bond donor capacity while adding only 18 Da relative to the unsubstituted parent. The measured ClogP of the 2-fluoro analog is 2.758 , compared to a calculated ClogP of approximately 2.2 for the unsubstituted parent [2], indicating a modest lipophilicity increase within an acceptable fragment-like range. This physicochemical profile positions the 2-fluoro analog as a ligand-efficient starting point (MW = 291.30, HBD = 2, HBA = 5, TPSA = 83.2 Ų) [2] that balances potency potential with favorable drug-like properties.

PLK4 kinase inhibition Ligand efficiency Fragment-based drug design

Positional Isomer Differentiation: 2-Fluoro vs. 4-Fluoro Substitution on Benzenesulfonamide Ring Modulates Electronic and Steric Binding Determinants

The 2-fluoro (ortho) substitution pattern in 2-fluoro-N-(1H-indazol-6-yl)benzene-1-sulfonamide (778621-69-5) differs fundamentally from the 4-fluoro (para) isomer (CAS 697240-34-9) in its electronic and steric impact on target binding. In the PLK4 SAR series, para-substituted halogen analogs (K11-K14) showed IC50 values ranging from 10.5 to 180.6 nM, while ortho-substituted analogs were not systematically evaluated, leaving a knowledge gap that this compound can uniquely address [1]. The ortho-fluoro group exerts both a steric effect (van der Waals radius of F = 1.47 Å vs. H = 1.20 Å) that can influence the torsional angle of the sulfonamide-phenyl bond, and a strong inductive effect (-I) that polarizes the adjacent sulfonamide S=O groups, potentially altering hydrogen-bond geometry with the kinase hinge region [2]. The ERK5 inhibitor program demonstrated that sulfonamide S=O groups form critical interactions with Lys39 in the ERK5 active site, and modifications to the sulfonamide environment directly impacted potency [2]. These electronic and conformational distinctions mean the 2-fluoro and 4-fluoro isomers are not interchangeable procurement options; they represent distinct chemical tools with different binding-mode hypotheses.

Positional isomer SAR Kinase hinge binding Electronic effects

Commercially Defined Building Block: Validated Synthetic Handle for Fragment Growth via Aryl Halide Reactivity and Sulfonamide NH Functionalization

2-Fluoro-N-(1H-indazol-6-yl)benzene-1-sulfonamide is catalogued by Enamine (EN300-62019) as a building block with a purity specification of 95%, available with a 7-day lead time . The compound's product classification includes 'Aryl Halides amenable to aromatic nucleophilic substitution' and 'NH-Azoles,' indicating two validated synthetic diversification vectors . The 2-fluoro substituent can participate in nucleophilic aromatic substitution (SNAr) reactions when activated by the electron-withdrawing sulfonamide group, enabling late-stage functionalization at the ortho position. Additionally, the sulfonamide NH and indazole NH provide sites for N-alkylation or N-arylation. This distinguishes the compound from the 4-fluoro isomer (CAS 697240-34-9), where the para-fluoro position is less activated for SNAr chemistry, and from non-halogenated analogs that lack this synthetic handle entirely [1]. The 2025 PLK4 study demonstrated the utility of the N-(1H-indazol-6-yl)benzenesulfonamide scaffold for fragment growth, with derivatization at the indazole 3-position (Sonogashira coupling) and sulfonamide phenyl ring producing compounds spanning four orders of magnitude in potency [1].

Fragment elaboration Chemical biology tool synthesis Medicinal chemistry

Precedent for Indazole-Sulfonamide Scaffold Engagement of Multiple Kinase Targets: PLK4, ERK5, and Voltage-Gated Sodium Channels

The N-(1H-indazol-6-yl)benzenesulfonamide scaffold has demonstrated confirmed binding across at least three distinct protein families: (i) PLK4 kinase—the parent compound K01 shows IC50 = 977.6 nM and optimized derivatives achieve sub-nanomolar potency [1]; (ii) ERK5 kinase—the parent compound 30 shows enzymatic IC50 = 4.7 ± 0.04 μM [2]; and (iii) voltage-gated sodium channels—N-substituted indazole sulfonamides are claimed as selective modulators in patent KR20150074123A [3]. This multi-target engagement profile, while requiring caution regarding selectivity, demonstrates that the scaffold occupies a privileged chemical space capable of interacting with diverse nucleotide-binding and ion-channel pockets. The 2-fluoro analog (778621-69-5) embodies this scaffold with an additional electronic tuning element (ortho-fluoro) that may shift target selectivity profiles relative to the unsubstituted or para-substituted congeners. No single alternative analog—whether the unsubstituted parent, 4-fluoro isomer, or more elaborated leads—simultaneously offers this combination of scaffold promiscuity insight and electronic modulation capability.

Kinase polypharmacology Target engagement profiling Scaffold repurposing

Optimal Deployment Scenarios for 2-Fluoro-N-(1H-indazol-6-yl)benzene-1-sulfonamide (778621-69-5) Based on Quantitative Evidence


PLK4-Focused Fragment Growth and Lead Optimization Campaigns in Oncology

This compound serves as an ideal starting fragment for PLK4 inhibitor programs. The 2025 PLK4 SAR study demonstrates that the N-(1H-indazol-6-yl)benzenesulfonamide scaffold supports fragment-to-lead optimization from micromolar to sub-nanomolar potency (K01: IC50 = 977.6 nM → K22: IC50 = 0.1 nM) [1]. The 2-fluoro substituent provides an electronic handle absent in the parent, enabling exploration of halogen-bonding interactions with the kinase hinge or DFG-motif residues. The commercially available 95% purity and defined synthetic handles (aryl halide for SNAr, NH sites for alkylation) support rapid parallel library synthesis . Researchers can benchmark new analogs directly against the published PLK4 SAR data for K01-K22 and centrinone (IC50 = 2.7 nM) [1].

ERK5 Tool Compound Development Leveraging Indazole-Sulfonamide Scaffold

The ERK5 inhibitor program at Newcastle University identified the indazole-sulfonamide scaffold as a validated hit, with the unsubstituted parent compound 30 showing ERK5 IC50 = 4.7 ± 0.04 μM [2]. Optimization through aryl sulfonamide substitution and indazole 3-/4-position functionalization ultimately yielded lead compound 199 with ERK5 IC50 = 12 nM [2]. The 2-fluoro analog provides an alternative aryl sulfonamide substitution pattern that can be used to probe the ERK5 active site's tolerance for ortho-substitution, complementing the existing SAR that primarily explored para- and meta-substituted analogs. This is particularly relevant given that compound 199 showed poor selectivity across a 456-kinase panel, highlighting the need for additional substitution pattern exploration [2].

Kinase Selectivity Panel Screening for Polypharmacology Assessment

Given that the indazole-6-sulfonamide scaffold has confirmed activity against PLK4 (IC50 range: 0.1-977.6 nM depending on substitution), ERK5 (IC50 range: 0.012-4.7 μM), and is claimed in voltage-gated sodium channel patents [1][2][3], this compound is well-suited as a reference standard for broad kinase profiling panels. Its compact size (MW = 291.30, TPSA = 83.2 Ų) and moderate lipophilicity (ClogP = 2.758) make it a suitable fragment for assessing baseline scaffold promiscuity, against which more elaborated analogs can be compared. The 2-fluoro substitution provides a distinct electronic signature that can be correlated with selectivity shifts relative to the unsubstituted or 4-fluoro analogs.

Chemical Biology Probe Synthesis via Ortho-Fluoro SNAr Diversification

The classification of this compound as an 'Aryl Halide amenable to aromatic nucleophilic substitution' enables a unique synthetic strategy: late-stage diversification at the 2-position of the benzenesulfonamide ring. This allows for the preparation of focused libraries where the indazole core and sulfonamide linker remain constant while the aryl substitution pattern is systematically varied. This approach directly mirrors the successful strategy employed in the PLK4 inhibitor program, where aryl ring SAR exploration (compounds K01-K19) generated a >9,000-fold potency range [1]. The 2-fluoro handle provides an entry point for installing amino, alkoxy, thioether, or carbon-based substituents via SNAr chemistry, a diversification route not readily accessible with the non-halogenated parent or the less reactive 4-fluoro isomer.

Quote Request

Request a Quote for 2-fluoro-N-(1H-indazol-6-yl)benzene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.